2-(Difluoromethoxy)cyclopentan-1-amine
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Overview
Description
2-(Difluoromethoxy)cyclopentan-1-amine is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.16 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a difluoromethoxy group and an amine group. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)cyclopentan-1-amine involves several steps. One common synthetic route includes the reaction of cyclopentanone with difluoromethanol in the presence of a base to form the difluoromethoxycyclopentane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)cyclopentan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Difluoromethoxy)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Difluoromethoxycyclopentane: Lacks the amine group, affecting its reactivity and applications.
Cyclopentanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior. The presence of both the difluoromethoxy and amine groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-(difluoromethoxy)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-3-1-2-4(5)9/h4-6H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAQBVUGOMOFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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